ethyl 3-(4-methylphenyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(4-methylphenyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate undergoes acid-catalyzed cyclization to yield the indole core. The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Ethyl 3-(4-methylphenyl)-1H-indole-2-carbinol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-(4-methylphenyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Methoxyindole-2-carboxylic acid: An indole derivative with a methoxy group at the 5-position and a carboxylic acid group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-21-18(20)17-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)19-17/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVMWHUURMXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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